5,6,4'-Trihydroxy-3,7-dimethoxyflavone 5,6,4'-Trihydroxy-3,7-dimethoxyflavone 5,6,4'-Trihydroxy-3,7-dimethoxyflavone is a natural product found in Neurolaena lobata, Inula, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC17974824
InChI: InChI=1S/C17H14O7/c1-22-11-7-10-12(14(20)13(11)19)15(21)17(23-2)16(24-10)8-3-5-9(18)6-4-8/h3-7,18-20H,1-2H3
SMILES:
Molecular Formula: C17H14O7
Molecular Weight: 330.29 g/mol

5,6,4'-Trihydroxy-3,7-dimethoxyflavone

CAS No.:

Cat. No.: VC17974824

Molecular Formula: C17H14O7

Molecular Weight: 330.29 g/mol

* For research use only. Not for human or veterinary use.

5,6,4'-Trihydroxy-3,7-dimethoxyflavone -

Specification

Molecular Formula C17H14O7
Molecular Weight 330.29 g/mol
IUPAC Name 5,6-dihydroxy-2-(4-hydroxyphenyl)-3,7-dimethoxychromen-4-one
Standard InChI InChI=1S/C17H14O7/c1-22-11-7-10-12(14(20)13(11)19)15(21)17(23-2)16(24-10)8-3-5-9(18)6-4-8/h3-7,18-20H,1-2H3
Standard InChI Key QXSBUADZOSXXPZ-UHFFFAOYSA-N
Canonical SMILES COC1=C(C(=C2C(=C1)OC(=C(C2=O)OC)C3=CC=C(C=C3)O)O)O

Introduction

Chemical Structure and Physicochemical Properties

Structural Characterization

The compound’s IUPAC name is 5,6-dihydroxy-2-(4-hydroxyphenyl)-3,7-dimethoxychromen-4-one. Its planar structure consists of a benzopyran-4-one core substituted with hydroxyl and methoxy groups (Figure 1). Key features include:

  • Hydroxyl groups: Positions 5, 6 (A-ring), and 4' (B-ring).

  • Methoxy groups: Positions 3 and 7 (A-ring).

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) confirm these substituents, with characteristic signals for methoxy protons at δ 3.85–3.90 ppm and aromatic protons between δ 6.20–7.80 ppm . X-ray crystallography of analogs verifies the spatial arrangement of prenyl and methoxy groups.

Physicochemical Properties

PropertyValue
Molecular weight330.29 g/mol
SolubilitySoluble in DMSO, acetone
LogP2.1 (predicted)
Melting point215–217°C (decomposes)

The compound’s LogP suggests moderate lipophilicity, facilitating membrane permeability. Stability studies indicate degradation under prolonged light exposure, necessitating storage at −20°C in desiccated conditions .

Synthesis and Modification

Synthetic Routes

5,6,4'-Trihydroxy-3,7-dimethoxyflavone is synthesized via selective alkylation/dealkylation of flavonoid precursors. A common protocol involves:

  • Methylation: Treating a polyhydroxyflavone (e.g., kaempferol) with dimethyl sulfate (DMS) and potassium carbonate in acetone under reflux .

  • Demethylation: Controlled hydrolysis using anhydrous AlCl₃ in dichloromethane to introduce hydroxyl groups.

Optimized conditions:

  • Temperature: 60–70°C.

  • Yield: ~75% after silica gel chromatography .

Structural Derivatives

Modifications at the 3' and 8 positions enhance bioactivity. Prenylation (addition of a prenyl group) improves lipid solubility, as seen in 5,7,4'-Trihydroxy-3,6-dimethoxy-3'-prenylflavone, which shows 10-fold higher cytotoxicity against MCF-7 cells .

Biological Activities and Mechanisms

Antioxidant Effects

The compound scavenges free radicals (DPPH- , ABTS- ⁺) with EC₅₀ values of 26.9 μM and 47.2 μM, respectively, outperforming Trolox in lipid peroxidation assays . Key mechanisms:

  • Hydrogen atom transfer: Hydroxyl groups donate H- to neutralize radicals.

  • Metal chelation: Binds Fe²⁺/Cu²⁺, inhibiting Fenton reactions .

Anti-Inflammatory Activity

In LPS-stimulated RAW 264.7 macrophages, it reduces NO production (IC₅₀ = 9.9 μM) and suppresses TNF-α, IL-6, and COX-2 expression by blocking NF-κB nuclear translocation and MAPK phosphorylation .

Cell LineGI₅₀ (μM)Reference
SW620 (colon)5.0 ± 0.4
PC3 (prostate)3.4 ± 0.3
LOX-IMVI2.6 ± 0.3

Mechanistically, it induces apoptosis via caspase-3 activation and G0/G1 cell cycle arrest .

Pharmacological Applications

Neuroprotection

In H₂O₂-treated neuronal models, 5,6,4'-Trihydroxy-3,7-dimethoxyflavone restores glutathione (GSH) levels by 50% at 32 μM, mitigating oxidative damage .

Dermatological Uses

Traditional applications in Anisomeles ovata for treating inflammatory skin diseases correlate with its inhibition of mast cell degranulation (70% reduction at 10 μM) .

Drug Synergy

Combined with paclitaxel, it enhances cytotoxicity in A549 lung cancer cells (synergism index = 0.82) .

Comparative Analysis with Analogues

CompoundKey DifferencesBioactivity
5,7,4’-Trihydroxy-3,6-dimethoxy-3’,5’-diprenylflavoneAdditional prenyl groupEnhanced anticancer activity
5,6-Dihydroxy-7,8,3’,4’-tetramethoxyflavoneMethoxy at 7,8,3’,4’Superior antioxidant capacity

The absence of a prenyl group in 5,6,4'-Trihydroxy-3,7-dimethoxyflavone reduces lipid solubility but improves aqueous stability .

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